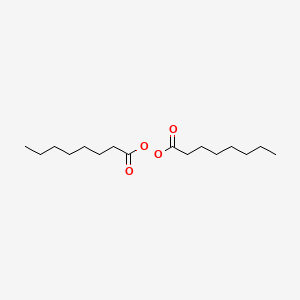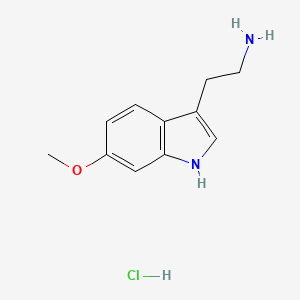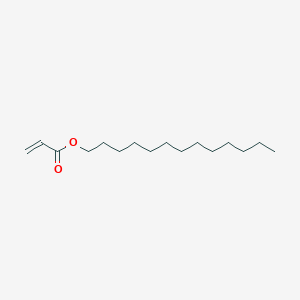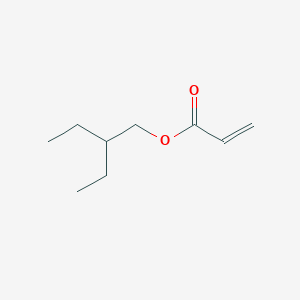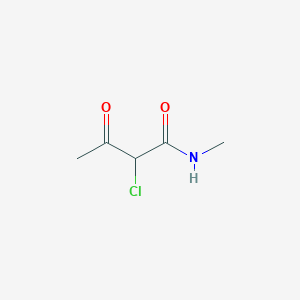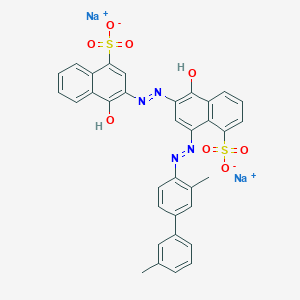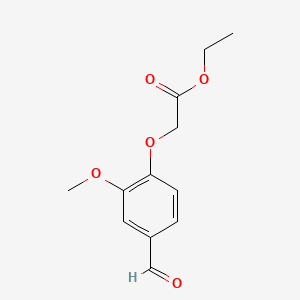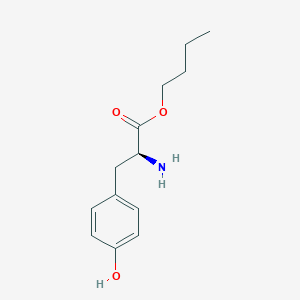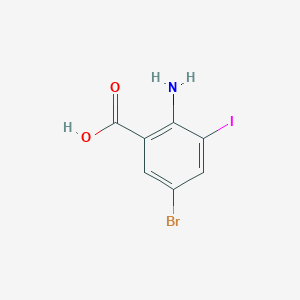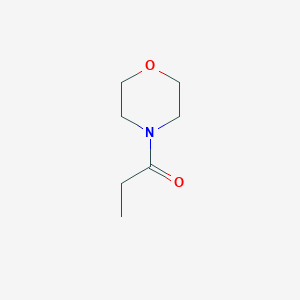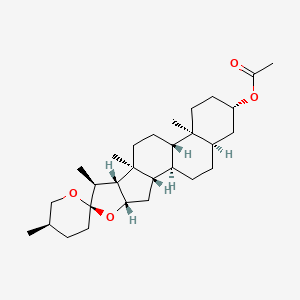![molecular formula C13H8O4 B1594501 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 38627-57-5](/img/structure/B1594501.png)
2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
Overview
Description
2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a tricyclic polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes a cyclopenta[b]naphthalene core
Mechanism of Action
Target of Action
The primary targets of Benzo[f]ninhydrin monohydrate are amines, phenols, and enolizable carbonyl compounds . It is highly electrophilic due to having three consecutive carbonyls . These targets play a crucial role in various biochemical reactions and pathways.
Mode of Action
Benzo[f]ninhydrin monohydrate interacts with its targets through a series of chemical reactions. For instance, it reacts with phenylethylamine to form a complex mixture, including a benzo-fused spiroheterocyclic and a pyrrole product . This reaction results from tricomponent condensation between ninhydrin, phenylethylamine, and phenylacetaldehyde produced in situ .
Biochemical Pathways
The compound affects several biochemical pathways. It contributes to the formation of heterocyclic compounds such as cyclophanes, isoindolinones, hydroindoles, isoquinolines, and β-carbolines . The reaction of ninhydrin with primary amines yields a dark blue or purple compound, known as Ruhemann’s purple . This colored compound’s formation has been useful for developing qualitative and quantitative analytical techniques for amines .
Pharmacokinetics
Its molecular weight is 22820 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
The result of the compound’s action is the formation of various heterocyclic compounds . For example, it forms a benzo-fused spiroheterocyclic and a pyrrole product when reacted with phenylethylamine . These products have potential applications in various fields, including analytical chemistry.
Action Environment
The action of Benzo[f]ninhydrin monohydrate can be influenced by environmental factors. For instance, it is known to be light-sensitive , which means its stability and efficacy can be affected by exposure to light. It should be stored in a dry, cool, and well-ventilated place to maintain its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves high-temperature reactions. One common method involves the reaction of 5- and 6-indenyl radicals with vinylacetylene at temperatures around 1300 K. This process includes the formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the cyclopenta[b]naphthalene core.
Scientific Research Applications
2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polycyclic aromatic compounds and dyes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fluorescent dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[b]naphthalene derivatives and polycyclic aromatic hydrocarbons such as:
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[a]naphthalene
- Indene-based bicyclic isomers
Uniqueness
2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its specific structure and the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17/h1-6,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKNOJJZNVJMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191943 | |
| Record name | 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38627-57-5 | |
| Record name | 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038627575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


